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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Ethylsalicylaldehyde, a substituted aromatic aldehyde, is a molecule of growing interest in

synthetic chemistry and drug discovery. Its unique structural features, comprising a hydroxyl

group and an aldehyde ortho to each other on a benzene ring, along with an ethyl substituent

at the 5-position, impart a distinct reactivity profile that makes it a valuable intermediate in the

synthesis of a wide range of organic compounds. This guide provides a comprehensive

overview of the physical and chemical properties of 5-Ethylsalicylaldehyde, detailed synthesis

protocols, an analysis of its chemical reactivity, and a review of its current and potential

applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties
5-Ethyl-2-hydroxybenzaldehyde (IUPAC name) is characterized by the following properties.

While some experimental data is available, other values are derived from computational

models and data for structurally similar compounds.
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Property Value Source

Molecular Formula C₉H₁₀O₂ PubChem[1]

Molecular Weight 150.17 g/mol PubChem[1]

Physical State Solid or liquid LookChem[2]

Melting Point
-5 °C (experimental,

unconfirmed)
UNI ScholarWorks[3]

Boiling Point 238.1 °C at 760 mmHg Guidechem[4]

Density 1.134 g/cm³ Guidechem[4]

Flash Point 97.2 °C Guidechem[4]

Solubility
Insoluble in water; soluble in

common organic solvents.
Sigma-Aldrich

CAS Number 52411-35-5 PubChem[1]

Note on Physical State and Melting Point: There is a discrepancy in the reported physical state

of 5-Ethylsalicylaldehyde, with some suppliers listing it as a solid or liquid. An early report from

1941 cites a melting point of -5 °C for the product of a Duff reaction, which crystallized upon

cooling. This value is unusually low for a compound of this molecular weight and may require

further experimental verification.

Synthesis of 5-Ethylsalicylaldehyde
The introduction of a formyl group onto an activated aromatic ring, such as a phenol, is a

cornerstone of synthetic organic chemistry. For the ortho-formylation of 4-ethylphenol to yield 5-

Ethylsalicylaldehyde, two classical methods are predominantly employed: the Duff reaction and

the Reimer-Tiemann reaction.

The Duff Reaction: A Practical Approach
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic

medium, typically glycerol and boric acid or trifluoroacetic acid.[5] This method is known for its

operational simplicity and preferential ortho-formylation of phenols.
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Mechanism of the Duff Reaction: The reaction proceeds through the initial formation of an

iminium ion from the protonation and ring-opening of HMTA. This electrophile then attacks the

electron-rich aromatic ring of the phenoxide, preferentially at the ortho position due to the

directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine intermediate

yields the desired salicylaldehyde.
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Caption: Workflow for the synthesis of 5-Ethylsalicylaldehyde via the Duff reaction.

Experimental Protocol (Duff Reaction): A study by Duff and Bills (1941) describes the synthesis

of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol.[3] The following is a generalized

procedure based on their work:

A mixture of anhydrous glycerol and boric acid is heated to 150-160 °C to form glyceroboric

acid.

An intimate mixture of 4-ethylphenol and hexamethylenetetramine is added portion-wise to

the hot glyceroboric acid with vigorous stirring.

The reaction mixture is maintained at 150-165 °C for approximately 20 minutes.

After cooling, the mixture is acidified with dilute sulfuric acid.

The product, 5-Ethylsalicylaldehyde, is then isolated by steam distillation.

This method was reported to yield 11g of product from 50g of p-ethylphenol (18% yield).[3] The

product was described as crystallizing on cooling with a melting point of -5 °C.[3]

The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols,

employing chloroform in a basic solution. The reactive species is dichlorocarbene, which is
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generated in situ.

Mechanism of the Reimer-Tiemann Reaction: Under basic conditions, chloroform is

deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate

dichlorocarbene. The phenoxide ion, formed by the deprotonation of the phenol, attacks the

electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of

the aldehyde.

Spectroscopic Characterization (Predicted and
Comparative)
While specific, experimentally verified spectra for 5-Ethylsalicylaldehyde are not readily

available in the literature, its spectral characteristics can be predicted based on the analysis of

its functional groups and comparison with structurally related compounds like salicylaldehyde

and 5-substituted salicylaldehydes.

¹H NMR Spectroscopy (Predicted)
Aldehyde Proton (-CHO): A singlet is expected in the region of δ 9.5-10.5 ppm.

Phenolic Proton (-OH): A broad singlet, which can be exchangeable with D₂O, is anticipated

between δ 10.0-12.0 ppm, shifted downfield due to intramolecular hydrogen bonding with the

carbonyl oxygen.

Aromatic Protons: Three protons on the aromatic ring will exhibit splitting patterns consistent

with a 1,2,4-trisubstituted benzene ring.

The proton ortho to the aldehyde group is expected to be a doublet.

The proton ortho to the hydroxyl group will likely be a doublet of doublets.

The proton meta to both the aldehyde and hydroxyl groups will appear as a singlet or a

narrow doublet.

Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.6 ppm and a

triplet for the methyl protons (-CH₃) around δ 1.2 ppm.
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¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically around δ

190-200 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the

carbon bearing the hydroxyl group appearing at a lower chemical shift (more shielded) and

the carbon bearing the aldehyde group at a higher chemical shift (more deshielded).

Ethyl Group Carbons (-CH₂CH₃): Two signals are anticipated for the methylene and methyl

carbons.

Infrared (IR) Spectroscopy (Predicted)
O-H Stretch: A broad absorption band is expected in the region of 2700-3300 cm⁻¹ due to

the intramolecularly hydrogen-bonded hydroxyl group.

C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H stretch,

typically appearing around 2850 and 2750 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected between 1650-1680

cm⁻¹. The conjugation with the aromatic ring and the intramolecular hydrogen bonding will

shift this band to a lower wavenumber compared to a non-conjugated aldehyde.

C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1450-1600

cm⁻¹ region.

Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak (M⁺) at m/z = 150. A significant fragment corresponding to the loss of a hydrogen atom

(M-1) is also anticipated. Other characteristic fragments may arise from the cleavage of the

ethyl group or the formyl group.

Chemical Reactivity
The chemical reactivity of 5-Ethylsalicylaldehyde is governed by the interplay of its three

functional components: the aromatic ring, the hydroxyl group, and the aldehyde group.
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Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety

of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the

formation of imines (Schiff bases) with primary amines.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a

phenoxide. It can also be alkylated or acylated.

Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by

the electron-donating hydroxyl and ethyl groups. These groups direct incoming electrophiles

to the ortho and para positions.

The ethyl group at the 5-position has a mild electron-donating effect through hyperconjugation

and induction, which can subtly influence the reactivity of the other functional groups compared

to unsubstituted salicylaldehyde.

Applications in Drug Discovery and Research
While specific applications of 5-Ethylsalicylaldehyde in marketed drugs are not widely

documented, salicylaldehyde and its derivatives are recognized as privileged scaffolds in

medicinal chemistry. They serve as versatile starting materials for the synthesis of a wide array

of heterocyclic compounds and other complex molecules with diverse biological activities.

Schiff Base Formation: Salicylaldehydes readily react with primary amines to form Schiff

bases. These compounds and their metal complexes have been extensively investigated for

their antimicrobial, antifungal, and anticancer properties.[3][6] The ethyl group in 5-

Ethylsalicylaldehyde can be used to modulate the lipophilicity and steric properties of the

resulting Schiff bases, potentially influencing their biological activity and pharmacokinetic

profiles.

Synthesis of Heterocycles: The ortho-hydroxyaldehyde functionality is a key synthon for the

construction of various oxygen-containing heterocycles, such as coumarins, chromones, and

benzofurans. These scaffolds are present in numerous biologically active natural products

and synthetic drugs.

Covalent Inhibitors: The aldehyde group of salicylaldehydes can act as a "warhead" in the

design of covalent inhibitors, which form a stable bond with a target protein. A recent study

highlighted the use of a salicylaldehyde moiety to develop a covalent inhibitor for the
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ALKBH5 protein, a demethylase implicated in cancer.[7] 5-Ethylsalicylaldehyde could be

explored in similar strategies to fine-tune the reactivity and selectivity of such inhibitors.

Antioxidant and Anti-inflammatory Agents: Phenolic compounds are well-known for their

antioxidant properties. The synthesis of secondary amine derivatives from salicylaldehyde

has been shown to yield compounds with significant antioxidant and moderate anti-

inflammatory activities.[8]

Safety and Handling
5-Ethylsalicylaldehyde is a chemical that should be handled with appropriate safety precautions

in a laboratory setting.

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification

and Labelling of Chemicals, 5-Ethylsalicylaldehyde is classified as:

Harmful if swallowed (Acute toxicity, oral)[1]

Causes skin irritation[1]

Causes serious eye irritation[1]

May cause respiratory irritation[1]

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Use only in a well-ventilated area.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Do not eat, drink, or smoke when using this product.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and

international regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this

compound.

Conclusion
5-Ethylsalicylaldehyde is a valuable and versatile building block in organic synthesis with

significant potential for applications in drug discovery and materials science. Its straightforward

synthesis from readily available starting materials, combined with its diverse reactivity, makes it

an attractive intermediate for the creation of complex molecular architectures. While a

comprehensive experimental characterization, particularly high-resolution spectroscopic data,

is not yet widely published, its properties can be reliably predicted. Further research into the

biological activities of derivatives of 5-Ethylsalicylaldehyde is warranted and may lead to the

discovery of novel therapeutic agents. As with all chemical reagents, proper safety protocols

must be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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